methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a triazole ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the sulfanylacetyl linkage and the esterification of the benzoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the triazole ring or the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The sulfanylacetyl linkage may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 5-amino-2-fluorobenzoate: This compound shares the fluorophenyl group but lacks the triazole ring and sulfanylacetyl linkage, making it less complex and potentially less versatile.
Thiazole derivatives: These compounds have a similar heterocyclic structure but differ in their sulfur and nitrogen atom arrangements, leading to different chemical properties and applications.
Properties
Molecular Formula |
C18H16FN5O3S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16FN5O3S/c1-27-17(26)11-6-8-12(9-7-11)21-15(25)10-28-18-23-22-16(24(18)20)13-4-2-3-5-14(13)19/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
AOQHDPOFSDTGCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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